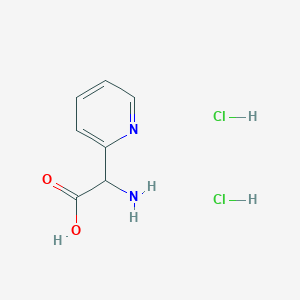

2-Amino-2-(2-pyridyl)acetic Acid Dihydrochloride

Description

2-Amino-2-(2-pyridyl)acetic acid dihydrochloride is a pyridine-containing amino acid derivative with the molecular formula C₇H₉Cl₂N₂O₂ and a molecular weight of 237.07 g/mol. The compound features a pyridin-2-yl group substituted at the α-carbon of the amino acid backbone, conferring unique electronic and steric properties. Its dihydrochloride salt form enhances water solubility and stability, making it suitable for biochemical and pharmacological studies.

Properties

IUPAC Name |

2-amino-2-pyridin-2-ylacetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.2ClH/c8-6(7(10)11)5-3-1-2-4-9-5;;/h1-4,6H,8H2,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDHIBXFXDPLGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-pyridyl)acetic Acid Dihydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with glycine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of 2-Amino-2-(2-pyridyl)acetic Acid Dihydrochloride involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and reliability of the final product.

Types of Reactions:

Oxidation: 2-Amino-2-(2-pyridyl)acetic Acid Dihydrochloride can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

Substitution: It can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed:

- Oxidation products include oxo derivatives of the original compound.

- Reduction products vary based on the specific reducing agent used.

- Substitution products depend on the nature of the substituent introduced.

Scientific Research Applications

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. The presence of both an amino group and a pyridine ring enhances its potential interactions with biological targets.

Research has indicated that 2-Amino-2-(2-pyridyl)acetic Acid Dihydrochloride exhibits notable biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against specific bacterial strains, making it a candidate for antibiotic development.

- Anticancer Activity : The compound has been investigated for its potential to induce apoptosis in cancer cells. For instance, a study demonstrated that treatment with this compound increased reactive oxygen species levels in HeLa cells, correlating with enhanced apoptosis markers.

Enzyme Interaction Studies

Molecular docking studies have shown that 2-Amino-2-(2-pyridyl)acetic Acid Dihydrochloride can effectively bind to the active sites of various enzymes, influencing their activity. This interaction is crucial for understanding its mechanism of action and potential therapeutic applications.

Data Table: Summary of Applications

Case Study 1: Apoptosis Induction in Cancer Cells

A study focused on the effects of 2-Amino-2-(2-pyridyl)acetic Acid Dihydrochloride on HeLa cells revealed significant increases in reactive oxygen species levels after treatment. The methodology involved fluorescence microscopy using DAPI staining to assess morphological changes indicative of apoptosis.

- Findings : The compound led to cell detachment and increased fluorescence intensity, confirming its pro-apoptotic effects.

Case Study 2: Enzyme Interaction Studies

Molecular docking studies highlighted the binding affinity of the compound to human tissue-nonspecific alkaline phosphatase (h-TNAP), emphasizing the role of the pyridine moiety in facilitating effective interactions with key amino acid residues.

- Methodology : The study utilized computational modeling to predict binding interactions and assess potential pharmacological effects.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-pyridyl)acetic Acid Dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Pyridine Substituents

The position of the pyridine substituent (2-, 3-, or 4-) significantly influences chemical reactivity and biological activity.

| Compound Name | Pyridine Position | Molecular Weight (g/mol) | Key Biological Activities | Reference |

|---|---|---|---|---|

| 2-Amino-2-(2-pyridyl)acetic acid dihydrochloride | 2 | 237.07 | Hypothesized antimicrobial activity (inferred) | N/A |

| Ethyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride | 3 | 253.13 | Moderate antimicrobial activity | |

| Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride | 4 | 222.65 | Antimicrobial, anti-inflammatory |

Key Findings :

- Positional Effects: The 4-pyridyl derivative () exhibits higher antimicrobial potency than the 3-pyridyl analog (), suggesting that substituent position modulates target binding. The 2-pyridyl variant may exhibit distinct interactions due to steric hindrance near the amino acid backbone.

- Salt Forms: Dihydrochloride salts (e.g., ) generally show improved solubility compared to free bases or mono-salts, facilitating in vitro assays .

Analogues with Alternative Aromatic Substituents

Replacing the pyridyl group with other aromatic systems alters electronic properties and bioactivity.

| Compound Name | Aromatic Group | Molecular Weight (g/mol) | Key Properties | Reference |

|---|---|---|---|---|

| 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride | Thiophene (3-position) | 209.67 | Enhanced membrane interaction via hydrophobic thiophene | |

| 2-Amino-2-(3,4-dichlorophenyl)acetic Acid | 3,4-Dichlorophenyl | 234.07 | High antimicrobial activity due to Cl substituents | |

| (R)-2-Amino-2-(4-aminophenyl)acetic Acid Dihydrochloride | 4-Aminophenyl | 253.13 | Dual amino groups enable receptor binding |

Key Findings :

- Electron-Withdrawing Groups : Chlorine substituents () enhance antimicrobial activity by increasing electrophilicity.

- Hydrophobic vs. Hydrophilic Groups: Thiophene () improves membrane permeability, while aminophenyl derivatives () favor hydrogen bonding with biological targets.

Ester and Amide Derivatives

Modifications to the carboxylic acid group (e.g., esterification) alter pharmacokinetic profiles.

Key Findings :

- Ester vs. Acid : Ester derivatives () are often prodrugs, hydrolyzing in vivo to release the active carboxylic acid.

- Amide Derivatives : highlights improved stability and target specificity due to reduced ionization at physiological pH.

Biological Activity

2-Amino-2-(2-pyridyl)acetic Acid Dihydrochloride, a compound with notable biological activity, has attracted attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

- Molecular Formula : C7H8N2O2·2HCl

- Molecular Weight : 202.06 g/mol

- CAS Number : 143147-75-5

The biological activity of 2-Amino-2-(2-pyridyl)acetic Acid Dihydrochloride is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound can bind to specific receptors, modulating their activity, which is crucial for its therapeutic effects.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, impacting metabolic pathways and cellular functions.

- Ion Interaction : The presence of pyridine in its structure allows for potential interactions with metal ions, influencing its biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that 2-Amino-2-(2-pyridyl)acetic Acid Dihydrochloride exhibits significant antimicrobial properties:

- In Vitro Studies : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) ranging from 20 to 30 μg/mL.

| Bacterial Strain | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 20 | 85 |

| Escherichia coli | 25 | 78 |

| Pseudomonas aeruginosa | 30 | 70 |

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties. In a study involving neuronal cell lines, it was found to reduce oxidative stress and apoptosis induced by neurotoxic agents .

Case Studies

- Case Study on Neuroprotection :

-

Antimicrobial Efficacy :

- In a comparative study, the compound was evaluated alongside standard antibiotics. It demonstrated comparable or superior activity against certain Gram-positive bacteria, indicating its potential as an alternative therapeutic agent.

Structure-Activity Relationship (SAR)

The biological activity of 2-Amino-2-(2-pyridyl)acetic Acid Dihydrochloride is influenced by its structural components. Modifications to the pyridine ring or amino group can enhance or diminish its biological efficacy. SAR studies suggest that specific substitutions can lead to increased potency against microbial strains and improved receptor affinity.

Toxicological Studies

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. Further studies are required to fully elucidate its toxicity and pharmacokinetics in vivo.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-2-(2-pyridyl)acetic Acid Dihydrochloride, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis typically involves protecting the amino group (e.g., using Boc anhydride), coupling with a pyridyl derivative, and subsequent deprotection followed by dihydrochloride salt formation. For example, Boc protection of the amino group stabilizes the intermediate during coupling reactions (e.g., using HATU or EDC as coupling agents). Acidic deprotection (e.g., trifluoroacetic acid) followed by treatment with HCl in diethyl ether yields the dihydrochloride salt .

- Optimization : Adjust pH during salt formation, control temperature (0–5°C for acid-sensitive steps), and use inert atmospheres to prevent oxidation. Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Techniques :

- NMR Spectroscopy : - and -NMR to confirm the pyridyl group’s aromatic protons and the acetic acid backbone .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% as per industry standards) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., expected [M+H] for CHNO: 169.06) .

- Elemental Analysis : Confirm Cl content (~21.5% for dihydrochloride form) .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation of dust or contact with skin (refer to SDS guidelines for amino-acid hydrochlorides) .

- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C. Desiccants (silica gel) prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or solubility data for this compound?

- Root Causes : Variations may arise from hydration states, residual solvents, or polymorphic forms.

- Resolution :

- Perform differential scanning calorimetry (DSC) to identify polymorphs .

- Use thermogravimetric analysis (TGA) to detect moisture/solvent content .

- Compare solubility in DMSO, water, and ethanol under controlled temperatures (e.g., 25°C vs. 37°C) .

Q. What strategies are effective in mitigating racemization during the synthesis of enantiomerically pure forms?

- Approaches :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during coupling to retain stereochemistry .

- Employ low-temperature reactions (<0°C) and minimize basic conditions to prevent base-induced racemization .

- Validate enantiopurity via chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy .

Q. In coordination chemistry applications, how does the pyridyl group influence metal-ligand binding properties compared to other aromatic substituents?

- Mechanistic Insight : The pyridyl nitrogen acts as a stronger σ-donor and weaker π-acceptor compared to phenyl or imidazole groups, favoring octahedral coordination in transition metal complexes (e.g., with Fe or Cu).

- Experimental Design :

- Conduct UV-Vis titration to determine binding constants (log K) in aqueous/organic solvents .

- Compare stability constants with analogs (e.g., 2-Amino-2-(4-methoxyphenyl)acetic acid) to assess electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.